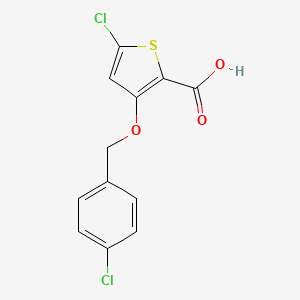
5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 4-chlorobenzyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
化学反应分析
Types of Reactions
5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
科学研究应用
5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of new pharmaceutical compounds.
Industry: Utilized in the production of high-purity chemicals for research and development purposes.
作用机制
The exact mechanism of action of 5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms involved .
相似化合物的比较
Similar Compounds
5-Chlorothiophene-2-carboxylic acid: A precursor in the synthesis of 5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid.
4-Chlorobenzyl alcohol: Another precursor used in the synthesis process.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual chloro substituents and thiophene ring make it a valuable compound for various research applications .
属性
分子式 |
C12H8Cl2O3S |
|---|---|
分子量 |
303.2 g/mol |
IUPAC 名称 |
5-chloro-3-[(4-chlorophenyl)methoxy]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H8Cl2O3S/c13-8-3-1-7(2-4-8)6-17-9-5-10(14)18-11(9)12(15)16/h1-5H,6H2,(H,15,16) |
InChI 键 |
JPSIUJKXWFJRRK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1COC2=C(SC(=C2)Cl)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


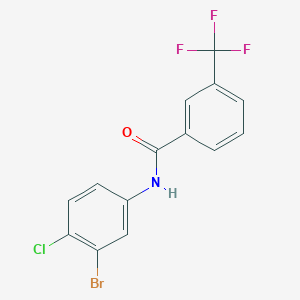
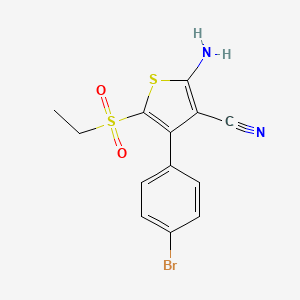
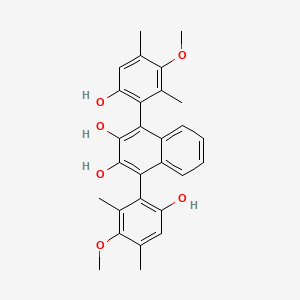

![1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B12077701.png)
![3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine](/img/structure/B12077705.png)

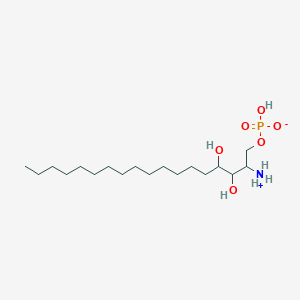



![Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate](/img/structure/B12077732.png)
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B12077739.png)

